molecular formula C8H11BrClN3 B1430647 N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride CAS No. 1461707-75-4

N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride

Cat. No.: B1430647
CAS No.: 1461707-75-4
M. Wt: 264.55 g/mol
InChI Key: GHEJOVTUBDNGBA-UHFFFAOYSA-N
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Description

N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C8H11BrClN3 and its molecular weight is 264.55 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Research on related bromophenyl compounds includes the synthesis of tertiary amino alcohols, such as 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are analogs to Trihexyphenidyl. These compounds were obtained through reactions of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with various Grignard compounds, showcasing the versatility of bromophenyl compounds in synthesizing complex structures with potential pharmacological applications (Isakhanyan, Gevorgyan, & Panosyan, 2008).

Chemical Reactions and Metabolism Studies

  • The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied, leading to the identification of various metabolites. This research highlights the metabolic pathways bromophenyl compounds can undergo, which could be relevant for understanding the biological interactions and potential applications of N-amino-2-(3-bromophenyl)ethanimidamide hydrochloride (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Antimicrobial and Antioxidant Activities

  • The synthesis and study of ammonium salts of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one revealed some compounds with high inhibitory activity against the superoxide-generating ability of mitochondria in both liver and tumor tissues. This indicates the potential for bromophenyl derivatives in developing antioxidant therapies (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).

Catalytic Reactions and Synthesis Methodologies

  • A copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, with sodium azide as the amino source was developed, leading to the synthesis of ortho-functionalized aromatic amines in good to excellent yields. This method demonstrates the reactivity and functionalization potential of bromophenyl compounds, which could be applicable to the synthesis and modification of this compound (Zhao, Fu, & Qiao, 2010).

Properties

IUPAC Name

N'-amino-2-(3-bromophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3.ClH/c9-7-3-1-2-6(4-7)5-8(10)12-11;/h1-4H,5,11H2,(H2,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJOVTUBDNGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=NN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C/C(=N/N)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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